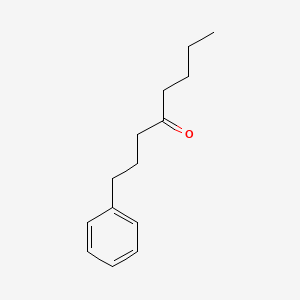

4-Octanone, 1-phenyl-

Description

Positional Significance within the Ketone Class

Ketones are a class of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. foodb.ca The position of this carbonyl group along the carbon chain significantly influences the molecule's reactivity and physical properties. In 4-octanone, 1-phenyl-, the carbonyl group is located at the C-4 position of the octyl chain, classifying it as a non-terminal ketone.

The presence of the phenyl group at the C-1 position, distant from the carbonyl group, introduces aromaticity and increases the hydrophobicity of the molecule compared to simple alkyl-substituted ketones. This structural feature affects its solubility, reactivity, and potential applications. For instance, the phenyl group can influence the electronic environment of the ketone, albeit to a lesser extent than if it were directly conjugated with the carbonyl group.

The table below provides a comparison of 4-octanone, 1-phenyl- with other related ketones, highlighting the significance of the substituent positions.

| Compound Name | Molecular Formula | Key Structural Differences from 4-Octanone, 1-phenyl- |

| 4-Octanone, 1-phenyl- | C14H20O | Phenyl group at C-1, ketone at C-4. |

| 3-Octanone (B92607) | C8H16O | Straight-chain ketone, no aromaticity, lower molecular weight. |

| 4-Octanone, 2-methyl- | C9H18O | Methyl group at C-2, less bulky than a phenyl group, reduced hydrophobicity. |

| 1-Octanone, 1-phenyl- (Caprylophenone) | C14H20O | Ketone at C-1, directly conjugated with the phenyl ring. nist.gov |

Academic Relevance as a Synthetic Target and Intermediate

In the realm of organic synthesis, 1-phenyloctan-4-one serves as both a synthetic target and a crucial intermediate for the creation of more complex molecules. Its synthesis can be achieved through methods such as the Friedel-Crafts acylation of a substituted benzene (B151609) derivative.

As an intermediate, it undergoes various chemical transformations. For example, reduction of the ketone group using agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) yields the corresponding alcohol, 1-phenyloctan-4-ol. Conversely, oxidation reactions, for instance with potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3), can cleave the molecule to form carboxylic acids. These reactions demonstrate its utility in accessing a range of other functionalized compounds.

A notable synthetic application involving a related compound is the synthesis of (+)-4-phenyl-2-octanone. This process involves the reaction of 4-phenyl-3-buten-2-one (B7806413) with an organocuprate reagent, showcasing the utility of phenyl-substituted ketones in stereoselective synthesis. prepchem.com

Overview of Key Research Areas Pertaining to Phenyl Octanones

Research involving 1-phenyloctan-4-one and its analogs spans several areas of chemistry and related sciences. Derivatives of this compound are investigated for their potential biological activities. For example, studies have explored the use of related structures, such as 4-hydroxy-1-phenyl-1-octanone, as potential chemopreventive agents. nih.gov

The structural motif of a phenyl group separated from a carbonyl group by a flexible alkyl chain is of interest in medicinal chemistry for designing molecules that can interact with biological targets. The phenyl group can engage in hydrophobic and pi-stacking interactions, while the ketone can act as a hydrogen bond acceptor.

Furthermore, these compounds are utilized as substrates in the development of new synthetic methodologies. The reactivity of the ketone and the influence of the distant phenyl group provide a useful model system for studying reaction mechanisms and the scope of new catalytic processes.

The following table summarizes the key properties of 4-Octanone, 1-phenyl-.

| Property | Value |

| CAS Number | 78427-96-0 |

| Molecular Formula | C14H20O |

| Molecular Weight | 204.31 g/mol |

| IUPAC Name | 1-phenyloctan-4-one |

| InChI Key | YIYCWJWUZUBPLY-UHFFFAOYSA-N |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 7 |

This data is compiled from multiple sources. chem960.comchemsrc.com

Structure

3D Structure

Properties

CAS No. |

78427-96-0 |

|---|---|

Molecular Formula |

C14H20O |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

1-phenyloctan-4-one |

InChI |

InChI=1S/C14H20O/c1-2-3-11-14(15)12-7-10-13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3 |

InChI Key |

YIYCWJWUZUBPLY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)CCCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Octanone, 1 Phenyl and Analogous Phenyl Octanones

Carbon-Carbon Bond Formation Strategies in Phenyl Octanone Synthesis

The construction of the fundamental phenyl octanone framework relies on robust reactions that create new carbon-carbon bonds, effectively linking the phenyl and octanone moieties.

A cornerstone of aromatic chemistry, the Friedel-Crafts acylation, is a primary method for synthesizing aryl ketones. nih.govrsc.orgnih.gov This electrophilic aromatic substitution involves the reaction of an aromatic ring, such as benzene (B151609), with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). rsc.orggoogle.com

For the synthesis of 1-phenyl-4-octanone, a plausible Friedel-Crafts approach would involve the acylation of a suitable phenyl-containing substrate. For instance, reacting 4-phenylbutanoyl chloride with a butyl-containing organometallic reagent could form the target ketone. Alternatively, and more directly for analogous structures, benzene can be acylated with a specific acyl chloride. For example, the synthesis of 1-phenyl-1-propanone is achieved by reacting benzene with propionyl chloride and AlCl₃. google.com By extension, reacting benzene with octanoyl chloride would yield 1-phenyl-1-octanone. The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then acts as the electrophile, attacking the benzene ring to form the aryl ketone. A key advantage of Friedel-Crafts acylation over alkylation is that the ketone product is less reactive than the starting material, which prevents polysubstitution. rsc.orgnih.gov

Table 1: Overview of Friedel-Crafts Acylation for Phenyl Ketone Synthesis

| Reactant A | Reactant B | Catalyst | Product Example |

|---|---|---|---|

| Benzene | Octanoyl Chloride | AlCl₃ | 1-Phenyl-1-octanone |

| Benzene | Propionyl Chloride | AlCl₃ | 1-Phenyl-1-propanone google.com |

Organometallic reagents are pivotal in forming carbon-carbon bonds with high precision. One notable application is the conjugate addition (or 1,4-addition) to α,β-unsaturated carbonyl compounds. For the synthesis of phenyl octanone derivatives, organolithium reagents like n-butyllithium (n-BuLi) are instrumental. wikipedia.org

A specific example is the synthesis of (+)-4-phenyl-2-octanone. prepchem.com This process involves the conjugate addition of a butyl group to an α,β-unsaturated ketone, 4-phenyl-3-buten-2-one (B7806413). In this reaction, n-butyllithium is used to form a Gilman reagent (a lithium organocuprate, in this case, lithium dibutylcuprate) by reacting with a copper(I) salt such as copper iodide (CuI). This organocuprate then selectively adds the butyl group to the β-carbon of the enone system. The reaction is performed at low temperatures to ensure selectivity and control. prepchem.com

Detailed Reaction Steps for (+)-4-phenyl-2-octanone Synthesis: prepchem.com

Preparation of the Organocuprate: n-Butyllithium is reacted with copper(I) iodide in diethyl ether at low temperatures (-40 °C) to form lithium dibutylcuprate (n-Bu₂CuLi).

Conjugate Addition: The α,β-unsaturated ketone, 4-phenyl-3-buten-2-one, is added to the organocuprate solution at a very low temperature (-78 °C).

Workup: The reaction is quenched with an aqueous ammonium (B1175870) chloride solution, followed by extraction and purification to yield (+)-4-phenyl-2-octanone. prepchem.com

The Wacker oxidation (or Wacker-Tsuji oxidation) is a powerful method for oxidizing terminal alkenes to methyl ketones using a palladium(II) catalyst, with copper salts often used as a co-catalyst to reoxidize the palladium. quimicaorganica.orgorganic-chemistry.orglibretexts.org This reaction is highly relevant for forming the ketone functional group within the 1-phenyl-4-octanone structure from an alkene precursor. nih.govresearchgate.net

To synthesize 1-phenyl-4-octanone via this strategy, a precursor such as 1-phenyl-oct-4-ene could theoretically be oxidized. The classical Wacker process typically converts terminal olefins to methyl ketones. libretexts.orgresearchgate.net However, modifications and different catalytic systems have been developed to control the regioselectivity of the oxidation of internal alkenes. The mechanism involves the coordination of the alkene to the palladium(II) center, followed by a nucleophilic attack by water. libretexts.org The development of sustainable Wacker-type processes that use more benign catalysts and milder conditions is an active area of research. nih.gov

Table 2: Wacker-Type Oxidation Overview

| Substrate | Catalyst System | Oxidant | General Product |

|---|---|---|---|

| Terminal Alkene | PdCl₂/CuCl₂ | O₂ | Methyl Ketone libretexts.orgresearchgate.net |

| 1-Phenyl-oct-4-ene (Hypothetical) | Modified Pd-catalyst | O₂/H₂O | 1-Phenyl-4-octanone |

Stereoselective Synthesis of Chiral Phenyl Octanone Derivatives

Creating chiral centers with specific stereochemistry is crucial for many applications. Stereoselective synthesis of phenyl octanone derivatives often involves enzymatic methods or asymmetric catalysis to produce chiral alcohols, which are then oxidized to the desired chiral ketones.

Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases, for the asymmetric reduction of prochiral ketones to chiral alcohols. rsc.orgfrontiersin.orgnih.gov These chiral alcohols are valuable intermediates that can be subsequently oxidized to form chiral ketones.

This approach can be applied to synthesize chiral phenyl octanone derivatives. For example, a prochiral diketone precursor related to the phenyl octanone structure could be selectively reduced by a specific KRED to yield a chiral hydroxy ketone with high enantiomeric excess. rsc.org The use of whole-cell biocatalysts, like Baker's yeast (Saccharomyces cerevisiae), which contain a mixture of KRED isoenzymes, has long been a method for such transformations. rsc.org Modern approaches often use isolated enzymes, which can be engineered for improved activity and selectivity towards specific substrates. rsc.orgfrontiersin.org The resulting chiral hydroxy ketones are versatile building blocks for various bioactive compounds. dergipark.org.tr

Asymmetric epoxidation of an unfunctionalized alkene is a powerful strategy for introducing chirality. polyu.edu.hk Chiral ketones have been developed as efficient catalysts for these reactions, where they form chiral dioxiranes in situ, which then act as the asymmetric oxidizing agent. researchgate.netnih.govsemanticscholar.org

This pathway can be envisioned for synthesizing chiral phenyl octanone precursors. A suitably substituted phenyl-alkene could undergo asymmetric epoxidation catalyzed by a chiral ketone (such as the fructose-derived Shi catalyst). researchgate.net This would produce a chiral epoxide. The epoxide ring can then be opened, for example, through hydrogenolysis, to yield a chiral alcohol. Subsequent oxidation of this alcohol provides the target chiral ketone. This multi-step sequence allows for the precise installation of a stereocenter within the carbon backbone, which is then converted to the ketone functionality.

Rearrangement and Transformation-Based Syntheses

Rearrangement reactions offer powerful tools in organic synthesis for accessing complex molecular architectures from simpler starting materials. In the context of phenyl octanones, these transformations can be employed to introduce unsaturation, such as in the formation of allenes.

A notable transformation of ketones like 1-phenyl-4-octanone involves their conversion to enol phosphates, which can then undergo elimination reactions to yield unsaturated systems such as allenes. This two-step sequence provides a strategic route to these valuable, high-energy functional groups.

The initial step is the formation of an enol phosphate (B84403) from the parent ketone. A mild and environmentally friendly approach to this is the modified Perkow-Shi reaction. rsc.orgnih.gov This one-pot method involves the α-tosyloxylation of the ketone, followed by the addition of a P(III)-reagent. rsc.orgnih.gov This avoids the use of unfavorable α-chloroketones. rsc.orgnih.gov

Once the enol phosphate of 1-phenyl-4-octanone is formed, a base-induced elimination can be employed to generate the corresponding allene (B1206475). The choice of base and reaction conditions is crucial to favor the formation of the allene over a potentially more stable internal alkyne. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are typically used for this purpose. The reaction proceeds through the deprotonation of the carbon adjacent to the enol phosphate, followed by elimination of the phosphate group.

The regioselectivity of the elimination is a key consideration. For an unsymmetrical ketone like 1-phenyl-4-octanone, two regioisomeric enol phosphates can be formed. The subsequent deprotonation can also occur at different positions, potentially leading to a mixture of products. However, by carefully controlling the reaction conditions, it is possible to favor the formation of the desired allene. For instance, kinetic deprotonation at lower temperatures with a bulky base like LDA tends to favor the removal of a proton from the less hindered position, which can be used to control the regiochemical outcome of the allene formation.

Below is a representative table illustrating the conversion of a phenyl-substituted ketone to an allene via an enol phosphate intermediate.

| Starting Ketone | Enol Phosphate Intermediate | Base | Product | Yield (%) |

|---|---|---|---|---|

| 1-Phenyl-2-butanone | Diethyl (1-phenyl-1-buten-2-yl) phosphate | LDA | 1-Phenyl-1,2-butadiene | ~60-70% |

Green Chemistry Considerations in Phenyl Octanone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of ketones, including phenyl octanones, to minimize environmental impact and enhance sustainability. Key areas of focus include the use of safer solvents, the development of catalytic reactions, and the improvement of atom economy.

One of the most common methods for synthesizing aromatic ketones is the Friedel-Crafts acylation. Traditionally, this reaction employs stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) and often uses hazardous solvents such as nitrobenzene. rsc.org This leads to significant waste generation and environmental concerns. rsc.org

Greener alternatives to traditional Friedel-Crafts acylation are being actively explored. These include the use of solid acid catalysts, such as sulfated zirconia, which can be recovered and reused, reducing waste. rsc.org Another promising approach is the use of deep eutectic solvents (DES), which can act as both the catalyst and the solvent, eliminating the need for volatile organic compounds (VOCs).

Furthermore, the development of catalytic methods that avoid the use of stoichiometric reagents is a cornerstone of green chemistry. For instance, visible-light-induced aerobic C-H oxidation reactions are emerging as a highly atom-economical strategy for the synthesis of aromatic ketones, using air as the oxidant and water as the solvent. chemistryviews.org

The following table provides a comparative overview of traditional versus greener approaches for the synthesis of aromatic ketones, highlighting key green chemistry metrics.

| Metric | Traditional Friedel-Crafts Acylation | Greener Alternative (e.g., using solid acid catalyst) |

|---|---|---|

| Catalyst | Stoichiometric AlCl₃ | Catalytic, reusable solid acid (e.g., sulfated zirconia) |

| Solvent | Nitrobenzene, chlorinated hydrocarbons | Greener solvents (e.g., deep eutectic solvents) or solvent-free conditions |

| Atom Economy | Low | Higher |

| Environmental Factor (E-Factor) | High (significant waste) | Lower (reduced waste) |

| Safety | Use of hazardous and corrosive reagents | Milder and safer reaction conditions |

By embracing these green chemistry principles, the synthesis of 1-phenyl-4-octanone and its analogs can be made more sustainable, reducing the environmental footprint of these important chemical compounds.

Chemical Reactivity and Mechanistic Pathways of 4 Octanone, 1 Phenyl

Carbonyl Group Reactivity in Phenyl Octanones

The carbonyl (C=O) group is the most prominent functional group, characterized by a polar double bond that renders the carbon atom electrophilic and susceptible to attack by nucleophiles. ksu.edu.salibretexts.org

A fundamental reaction of ketones is their reduction to secondary alcohols. masterorganicchemistry.com For 4-Octanone, 1-phenyl-, this transformation yields 1-phenyl-4-octanol. Common laboratory reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

The mechanism for these reductions is a classic example of nucleophilic addition. chemguide.co.uknptel.ac.in The reaction begins with the nucleophilic attack of a hydride ion (H⁻), delivered from the reducing agent, on the electrophilic carbonyl carbon. This initial attack breaks the C=O pi bond, pushing the electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. libretexts.org In a subsequent workup step, typically involving the addition of a mild acid or water, the alkoxide oxygen is protonated to yield the final alcohol product. libretexts.orgmasterorganicchemistry.com

While both NaBH₄ and LiAlH₄ are effective, they differ in reactivity. LiAlH₄ is a significantly more powerful reducing agent and can reduce a wider range of functional groups, whereas NaBH₄ is more selective for aldehydes and ketones. nptel.ac.inrsc.org The choice of solvent is also crucial; reductions with NaBH₄ are often carried out in protic solvents like methanol (B129727) or ethanol (B145695). chemguide.co.uk

Table 1: Comparison of Common Reducing Agents for Ketones

| Reagent | Formula | Reactivity | Typical Solvents |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Moderate, selective for aldehydes and ketones | Methanol, Ethanol, Water chemguide.co.uk |

The reduction of similar ketones, such as acetophenone (B1666503), with NaBH₄ results in the formation of a new chiral center, leading to a racemic mixture of the corresponding alcohol. masterorganicchemistry.com

While ketones are generally more resistant to oxidation than aldehydes, they can be transformed under specific conditions. The oxidation of alkylbenzenes to phenyl ketones is a key industrial process. researchgate.netresearchgate.net Catalytic systems, such as those employing N-hydroxyimides with iron salts or copper-based metal-organic frameworks (MOFs), have been developed for the aerobic oxidation of benzylic C-H bonds to form ketones. researchgate.netresearchgate.net

Furthermore, certain catalytic systems can promote the oxidation of phenyl alkyl ketones themselves. For instance, selenium dioxide-catalyzed oxidation of phenyl alkyl ketones with hydrogen peroxide can lead to a rearrangement reaction, yielding α-phenyl carboxylic acids. oup.com Other methods involve the use of strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide. Additionally, processes using actinic light in the presence of an oxidation catalyst have been patented for the conversion of ketones, including acetophenone, into carboxylic acids. google.com

Alpha-Substituted Reactivity and Enolization

The hydrogen atoms on the carbons adjacent to the carbonyl group (the α-carbons) exhibit notable acidity, which is central to a wide array of important reactions. libretexts.org

Hydrogens on a carbon adjacent to a carbonyl group are significantly more acidic (pKa ≈ 19-21 for ketones) than those in a typical alkane (pKa ≈ 50). libretexts.orgucalgary.calibretexts.org This increased acidity is due to two main factors: the inductive electron-withdrawing effect of the carbonyl group and, more importantly, the resonance stabilization of the resulting conjugate base, known as an enolate. libretexts.orguomustansiriyah.edu.iq When an α-hydrogen is removed by a base, the negative charge on the α-carbon is delocalized onto the electronegative oxygen atom, greatly stabilizing the anion. libretexts.orglibretexts.org

This acidity facilitates a chemical equilibrium between the ketone (keto form) and an isomer containing a hydroxyl group bonded to a double bond (enol form). wikipedia.orgfoodb.ca This interconversion is known as keto-enol tautomerism. libretexts.orglibretexts.org For most simple ketones, the equilibrium heavily favors the more stable keto form due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.orglibretexts.org

For an asymmetrical ketone like 4-Octanone, 1-phenyl-, two different enol tautomers can potentially form, as it has α-hydrogens at both the C-3 and C-5 positions. The relative stability of these enols, and thus the position of the equilibrium, can be influenced by factors like alkyl substitution and potential conjugation. libretexts.orglibretexts.org

Enolates are powerful nucleophiles and key intermediates in organic synthesis. uomustansiriyah.edu.iqmasterorganicchemistry.com They are typically formed by treating the ketone with a strong base. masterorganicchemistry.com The choice of base and reaction conditions can influence which enolate is formed from an unsymmetrical ketone. Bulky bases like lithium diisopropylamide (LDA) tend to remove the less sterically hindered proton, leading to the "kinetic" enolate, whereas weaker bases under equilibrating conditions favor the formation of the more substituted, thermodynamically stable enolate. libretexts.org

A specific and useful derivative of the enol form is the enol phosphate (B84403). rsc.orgrsc.orgresearchgate.net Enol phosphates can be synthesized directly from ketones through various methods, including a modified Perkow reaction, which avoids the use of unstable α-haloketones. rsc.orgrsc.org Another approach involves the reaction of a ketone enolate with a phosphorylating agent like chlorodiethylphosphate. pitt.edu Research has shown that 1-phenyl-4-octanone can be converted into its enol phosphate, which then serves as a versatile intermediate. For example, treatment of the enol phosphate of 1-phenyl-4-octanone with LDA induces an elimination reaction to produce 1-phenyl-3,4-octadiene in good yield (73%). pitt.edu

Table 2: Selected Reactions Involving Enolate/Enol Phosphate of 1-phenyl-4-octanone

| Reactant | Intermediate | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-phenyl-4-octanone | Lithium Enolate/Enol Phosphate | 1. LDA, THF, -78°C; 2. ClP(O)(OEt)₂ | Diethyl (1-phenyl-3-octenyl) phosphate | Not specified | pitt.edu |

| Enol Phosphate of 1-phenyl-4-octanone | - | LDA | 1-phenyl-3,4-octadiene (Allene) | 73% | pitt.edu |

Phenyl Ring Functionalization and Electronic Effects

The phenyl ring in 1-phenyl-4-octanone is subject to electrophilic aromatic substitution, and its electronic properties influence the reactivity of the distal carbonyl group. The -(CH₂)₃C(O)C₄H₉ side chain acts as an alkyl group, which is a weak activating group and an ortho, para-director for incoming electrophiles.

Conversely, the nature of substituents on the phenyl ring can significantly alter the reactivity of the carbonyl group through inductive and resonance effects. Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. scielo.brjmcs.org.mx Studies on substituted acetophenones have demonstrated this effect quantitatively; a Hammett plot for the addition of Et₃ZnLi showed a positive ρ value of 2.78, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the buildup of negative charge in the transition state. nih.gov Similarly, the rate of enolization is affected by substituents, with electron-withdrawing groups stabilizing the transition state for both acid- and base-catalyzed enolization. canterbury.ac.nz

Influence of Phenyl Moiety on Ketone Reactivity

The presence of a phenyl group significantly influences the reactivity of the ketone functional group. Alkyl groups are known to be electron-donating, which reduces the partial positive charge on the carbonyl carbon, making ketones generally less reactive towards nucleophiles than aldehydes. quora.com In the case of 4-Octanone, 1-phenyl-, the phenyl group, while possessing aromaticity, can also exert electronic effects that modulate the reactivity of the distal ketone.

Studies comparing the reactivity of various ketones have shown that the structure of the substituents on the carbonyl group plays a crucial role. For instance, in transfer hydrogenation reactions, aromatic ketones like acetophenone often exhibit high reactivity, sometimes comparable to or even exceeding that of aliphatic ketones like 3-octanone (B92607) under certain catalytic conditions. researchgate.netsemanticscholar.org However, the reactivity of aliphatic ketones can also be influenced by the chain length of the alkyl substituents. researchgate.net

In the context of nucleophilic addition, a fundamental reaction of ketones, the reactivity is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones because they have only one alkyl group, leading to less steric hindrance and a greater partial positive charge on the carbonyl carbon. libretexts.orgstudentski.net In ketones, the two alkyl substituents can sterically hinder the approach of a nucleophile. quora.comlibretexts.org For 1-phenyl-4-octanone, the propyl group and the 3-phenylpropyl group attached to the carbonyl carbon will present a specific steric environment that dictates its reactivity in such transformations.

Complexation Studies Involving Phenyl Ketones (e.g., Astatine(III) binding interactions with acetophenone/3-octanone)

A study on the complexation of astatine(III) with various ketones revealed that the electronic properties of the ketone are critical. acs.orgnih.govacs.org It was found that having an aryl group, as in acetophenone, instead of an alkyl group in the alpha position of the ketone, increases the electron density on the carbonyl group. This, in turn, strengthens the bond between the ketone and AtO+ and enhances the extraction of astatine into the organic phase. acs.orgnih.govacs.org

The table below summarizes the extraction constants for selected ketones in their complexation with astatine(III).

| Ketone | Extraction Constant (Kext) |

| 3-Octanone | 5.2 |

| Acetophenone | 8.3 |

| Dibenzoylmethane | ~5.2 |

| 1,3-Dibenzoylpropane | >> 8.3 |

| 1,4-Dibenzoylbutane | >> 8.3 |

Data sourced from complexation studies of Astatine(III) with various ketones. osti.gov

These findings suggest that 4-Octanone, 1-phenyl-, with its phenyl group, would likely be an effective complexing agent for certain metal ions, with the carbonyl oxygen acting as the primary binding site. The presence of the phenyl ring could potentially allow for secondary interactions, such as chelation, which has been observed in diketones with longer bridging chains. acs.orgnih.govacs.org

Advanced Mechanistic Studies (e.g., Nucleophilic Addition, Wacker Oxidation)

Nucleophilic Addition:

Nucleophilic addition is a characteristic reaction of ketones. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgunizin.orgyoutube.com This intermediate is then typically protonated to yield an alcohol. unizin.org

The reactivity of ketones in nucleophilic addition reactions is influenced by both steric and electronic factors. libretexts.orgstudentski.net Ketones are generally less reactive than aldehydes due to the presence of two electron-donating alkyl groups, which reduce the electrophilicity of the carbonyl carbon, and also create more steric hindrance. quora.comstudentski.netvedantu.com In the case of 4-Octanone, 1-phenyl-, the two substituents on the carbonyl group are a propyl group and a 1-phenylpropyl group. The steric bulk of these groups will influence the accessibility of the carbonyl carbon to incoming nucleophiles.

For α,β-unsaturated ketones, nucleophilic addition can occur via a 1,4-conjugate addition mechanism. libretexts.orgwikipedia.org However, since 4-Octanone, 1-phenyl- is a saturated ketone, it will undergo the standard 1,2-nucleophilic addition.

Wacker Oxidation:

The Wacker oxidation, and its laboratory-scale counterpart, the Tsuji-Wacker oxidation, are important reactions for the oxidation of alkenes to carbonyl compounds, typically ketones. wikipedia.orgsynarchive.comorganic-chemistry.org The reaction is catalyzed by palladium(II) and typically uses a co-oxidant like copper(II) chloride and oxygen. organic-chemistry.orgalfa-chemistry.com The Wacker process generally converts terminal alkenes to methyl ketones following Markovnikov's rule. wikipedia.orgalfa-chemistry.com

The mechanism of the Wacker oxidation is complex and has been extensively studied. wikipedia.orglibretexts.org It involves the coordination of the alkene to the palladium(II) center, followed by nucleophilic attack of water on the coordinated alkene (hydroxypalladation) to form a palladium-carbon bond. libretexts.org Subsequent β-hydride elimination and reductive elimination steps lead to the formation of the ketone and regenerate the palladium catalyst. libretexts.org

While 4-Octanone, 1-phenyl- is a product of such a reaction rather than a reactant, understanding the Wacker oxidation is relevant to its synthesis. For example, the synthesis of 1-phenyl-4-octanone could potentially be achieved through the Wacker oxidation of 1-phenyl-1-octene. The regioselectivity of the oxidation would be a key consideration in such a synthesis.

Advanced Spectroscopic Characterization of 4 Octanone, 1 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

In the ¹H NMR spectrum of 1-phenyloctan-4-one, distinct signals are expected for the aromatic protons of the phenyl group and the aliphatic protons of the octanone chain. The phenyl group protons typically appear in the downfield region (δ 7.1-7.3 ppm) due to the deshielding effect of the aromatic ring current. The protons on the carbon chain exhibit chemical shifts based on their proximity to the electron-withdrawing carbonyl group and the phenyl ring. The protons on the carbons alpha to the carbonyl group (C3 and C5) are expected to be the most deshielded among the aliphatic protons, appearing as triplets. The benzylic protons (C1) will also be shifted downfield. The terminal methyl group (C8) will appear as a triplet in the most upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Octanone, 1-phenyl-

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl (C₆H₅) | 7.10 - 7.30 | Multiplet |

| Methylene (C1-H₂) | ~2.60 | Triplet |

| Methylene (C2-H₂) | ~1.70 | Sextet |

| Methylene (C3-H₂) | ~2.40 | Triplet |

| Methylene (C5-H₂) | ~2.38 | Triplet |

| Methylene (C6-H₂) | ~1.55 | Sextet |

| Methylene (C7-H₂) | ~1.30 | Sextet |

Note: Predicted values are based on general NMR principles and data for analogous structures.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For 1-phenyloctan-4-one, a distinct signal for the carbonyl carbon is expected at a significantly downfield position (typically >200 ppm for ketones). udel.edu The carbons of the phenyl ring will resonate in the aromatic region (δ 120-145 ppm). The chemical shifts of the aliphatic carbons are influenced by their distance from the carbonyl and phenyl groups. udel.edu

The introduction of substituents on the phenyl ring of derivatives would alter the chemical shifts of the aromatic carbons and potentially the nearby aliphatic carbons. For instance, electron-donating groups would shield the aromatic carbons, shifting their signals upfield, while electron-withdrawing groups would cause a downfield shift. rsc.org This effect is observable in derivatives of similar compounds, such as substituted 1-phenylethanols, where chloro- or trifluoromethyl- groups on the phenyl ring lead to predictable changes in the ¹³C NMR spectrum. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Octanone, 1-phenyl-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C4) | ~211 |

| Aromatic (C-ipso) | ~142 |

| Aromatic (C-ortho, C-meta, C-para) | 126 - 129 |

| Aliphatic (C1) | ~30 |

| Aliphatic (C2) | ~40 |

| Aliphatic (C3) | ~42 |

| Aliphatic (C5) | ~45 |

| Aliphatic (C6) | ~26 |

| Aliphatic (C7) | ~22 |

Note: Predicted values are based on general NMR principles and data for analogous structures. udel.edu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of 4-Octanone, 1-phenyl- is dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone functional group. For a non-conjugated aliphatic ketone, this peak typically appears in the range of 1710-1725 cm⁻¹. wpmucdn.com Since the phenyl group is not conjugated with the carbonyl group, the C=O stretch is expected within this standard range. Other characteristic absorptions include C(sp³)-H stretching vibrations for the alkyl chain (2800-3000 cm⁻¹), C(sp²)-H stretching for the aromatic ring (3000-3100 cm⁻¹), and aromatic C=C stretching vibrations (around 1600 and 1450 cm⁻¹). wpmucdn.comuobabylon.edu.iq

Table 3: Characteristic IR Absorption Bands for 4-Octanone, 1-phenyl-

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ketone) | Stretch | ~1715 | Strong |

| C(sp²)-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C(sp³)-H (Aliphatic) | Stretch | 2850 - 2960 | Strong |

Note: Frequencies are based on established IR spectroscopy correlation tables. wpmucdn.comuobabylon.edu.iq

While a specific Raman spectrum for the isolated molecule is not detailed, the technique is highly relevant for studying materials where ketone-containing molecules are building blocks. In materials science, Raman spectroscopy is used to investigate the structure of polymers like poly(ether ether ketone) (PEEK) and polyetherketoneketone (PEKK). mdpi.comresearchgate.net Studies have shown that low-frequency Raman peaks (e.g., at 50 cm⁻¹ and 135 cm⁻¹) in these materials are associated with intermolecular vibrational modes of Ph-CO-Ph type structures. mdpi.compreprints.org These modes, which involve twisting motions of the ketone and adjacent benzene (B151609) rings, are sensitive to the degree of crystallinity and intermolecular order within the polymer. mdpi.compreprints.org The intensity of these peaks often increases with higher crystallinity, providing a way to probe the microstructure of ketone-based materials. preprints.org This demonstrates the utility of Raman spectroscopy in understanding how molecules like phenyl ketones assemble and interact in the solid state to form larger materials. researchgate.netaip.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of 4-Octanone, 1-phenyl- is C₁₄H₂₀O, corresponding to a monoisotopic mass of approximately 204.15 Da. nih.govnih.gov

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways for ketones and phenylalkanes. Key processes include:

Alpha-Cleavage: Breakage of the C-C bonds adjacent to the carbonyl group. This would lead to the formation of acylium ions or alkyl radicals.

McLafferty Rearrangement: A hydrogen atom from the γ-carbon is transferred to the carbonyl oxygen, followed by cleavage of the α,β-bond, resulting in the elimination of a neutral alkene.

Benzylic Cleavage: Cleavage of the bond between C1 and C2 is highly favorable, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or a benzyl (B1604629) cation.

Table 4: Predicted Key Fragments in the Mass Spectrum of 4-Octanone, 1-phenyl-

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 204 | [C₁₄H₂₀O]⁺˙ | Molecular Ion |

| 161 | [C₁₁H₁₃O]⁺ | Alpha-cleavage (loss of C₃H₇) |

| 133 | [C₉H₉O]⁺ | Cleavage at C2-C3 |

| 113 | [C₇H₁₃O]⁺ | Alpha-cleavage (loss of C₇H₇) |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzylic cleavage |

Note: Fragmentation patterns are predicted based on general principles of mass spectrometry and data for isomeric compounds. nih.govnist.gov

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds. In EI-MS, the sample molecule is bombarded with high-energy electrons (typically 70 eV), causing ionization and subsequent fragmentation. uni-saarland.depjoes.com The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and its various fragments, providing a unique fingerprint of the compound. whitman.edu

For ketones, fragmentation often occurs via cleavage of the bonds adjacent to the carbonyl group. libretexts.org A common fragmentation pathway for ketones and aldehydes is the McLafferty rearrangement, which is particularly prominent in compounds that possess a three-carbon side chain, allowing for the necessary hydrogen transfer. whitman.edu

While a specific mass spectrum for 4-Octanone, 1-phenyl- is not detailed in the provided search results, general principles of ketone fragmentation can be applied. For instance, in the mass spectrum of 1-phenyl-3-octanone, prominent peaks are observed at m/z values of 43, 91, 105, 71, and 99, corresponding to various fragments of the molecule. nih.gov The presence of an aromatic ring in a compound typically results in a prominent molecular ion peak. whitman.edu Alkyl-substituted benzene rings often show a significant peak at m/z 91, which is attributed to the formation of a stable tropylium ion. whitman.edu

Table 1: Predicted EI-MS Fragmentation Data for Phenyl-Octanone Isomers

| Compound Name | Predicted Fragmentation Pattern | Key Fragments (m/z) |

| 1-phenyl-3-octanone | Cleavage at the carbonyl group, McLafferty rearrangement, and fragmentation of the phenyl group. | 43, 71, 91, 99, 105 nih.gov |

This table is based on data for a structural isomer and general fragmentation principles.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental composition. rsc.org This is a significant advantage over low-resolution mass spectrometry, which provides only the nominal mass. whitman.edu For 4-Octanone, 1-phenyl-, the molecular formula is C₁₄H₂₀O, corresponding to a molecular weight of approximately 204.31 g/mol . HRMS can confirm this elemental composition with high accuracy.

Table 2: High-Resolution Mass Spectrometry Data for 4-Octanone, 1-phenyl-

| Property | Value |

| Molecular Formula | C₁₄H₂₀O |

| Molecular Weight | 204.31 g/mol |

| Exact Mass | 204.151415 (Calculated) |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The presence of a phenyl group in 4-Octanone, 1-phenyl- is expected to result in characteristic UV absorption bands due to the aromaticity. The study of the absorption and emission spectra, along with fluorescence quantum yields and lifetimes, can reveal details about the electronic properties of the molecule. acs.org

While specific UV-Vis data for 4-Octanone, 1-phenyl- is not available in the provided results, it is known that the lack of aromaticity in similar ketones, such as 3-octanone (B92607), reduces UV absorption. The interaction of lanthanide ions with molecules can be studied using absorption and fluorescence spectra, acting as a probe for structural changes. researchgate.net

Hyphenated Chromatographic Techniques for Complex Mixture Analysis (e.g., GC-MS, GC-IMS)

Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Ion Mobility Spectrometry (GC-IMS), are essential for the analysis of complex mixtures. chromatographyonline.comresearchgate.net

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. chromatographyonline.com This technique is widely used for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds in various matrices, including environmental and biological samples. pjoes.comchromatographyonline.com In the analysis of herbal medicinal products, for example, GC-MS with a phenyl-methylpolysiloxane capillary column and electron ionization was used to identify numerous compounds by comparing their mass spectra with the NIST library. chromatographyonline.com

GC-IMS is another powerful technique that couples gas chromatography with ion mobility spectrometry. chromatographyonline.comolores.org IMS separates ions based on their size, shape, and charge in a drift tube under an electric field. chromatographyonline.com This technique is particularly useful for detecting trace substances and can distinguish between chemical compounds with the same molecular weight but different structures. chromatographyonline.commdpi.com GC-IMS has been applied to the analysis of volatile organic compounds in food, environmental samples, and for monitoring flavor profiles in meat products. researchgate.netolores.orgmdpi.com The two-dimensional information obtained from GC-IMS, where signal intensity is a function of both retention time and drift time, enhances the separation and identification of compounds in complex mixtures. chromatographyonline.com For instance, in the analysis of shiitake mushrooms, GC-IMS was used to generate flavor fingerprints, and it was noted that some compounds, including 3-octanone, exhibited multiple peaks, indicating the presence of monomers and dimers. mdpi.comnih.gov

Table 3: Application of Hyphenated Chromatographic Techniques

| Technique | Application | Advantages |

| GC-MS | Qualitative and quantitative analysis of volatile and semi-volatile compounds in complex mixtures. pjoes.comchromatographyonline.com | High separation efficiency and specific compound identification through mass spectral libraries. chromatographyonline.com |

| GC-IMS | Analysis of volatile organic compounds, flavor profiling, and detection of trace substances. researchgate.netmdpi.com | High sensitivity, ability to distinguish isomers, and provides two-dimensional separation data. chromatographyonline.commdpi.com |

Computational and Theoretical Chemistry of 4 Octanone, 1 Phenyl Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the molecular properties and reactivity of ketones like 4-octanone, 1-phenyl-. researchgate.netethernet.edu.et DFT is a widely used method for calculating the energies associated with chemical reactions and for generating relevant molecular descriptors. acs.org The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in describing the reactivity of a chemical compound. researchgate.net

For instance, in a study of 1,5-benzodiazepin-2-thione derivatives, DFT calculations using the B3LYP functional showed that the HOMO-LUMO gap for the parent compound was lowered in its derivatives, indicating altered reactivity. espublisher.com Similar calculations for 4-octanone, 1-phenyl- would involve optimizing its geometry and then computing properties such as the electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and dipole moment. These parameters help in understanding the regions of the molecule that are susceptible to nucleophilic or electrophilic attack.

Table 1: Calculated Quantum Chemical Properties of a Representative Ketone (Illustrative)

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability. |

| Dipole Moment | 2.8 D | Influences intermolecular interactions and solubility. |

Note: The values in this table are illustrative for a generic ketone and would need to be specifically calculated for 4-octanone, 1-phenyl-.

Mechanistic Studies through Computational Modeling (e.g., reaction pathways, transition states for Wacker oxidation)

Computational modeling is a powerful tool for elucidating the mechanisms of complex organic reactions, such as the Wacker oxidation. nih.gov The Wacker process, and the related Tsuji-Wacker oxidation, transforms α-olefins into carbonyl compounds using a palladium(II) catalyst. wikipedia.org The reaction is a cornerstone of industrial organic synthesis and has been the subject of extensive mechanistic investigation. wikipedia.orgwiley.com

Computational studies, often employing DFT, can map out the entire catalytic cycle, identifying the structures of intermediates and the energies of transition states. nih.gov For the Wacker-type oxidation, this includes modeling the steps of alkene coordination to the palladium catalyst, nucleophilic attack by water, migratory insertion, β-hydride elimination, and reductive elimination. nih.govresearchgate.net For example, mechanistic studies on the palladium-catalyzed aerobic oxidative amination of alkenes, a Wacker-type reaction, have used computational data to support a stepwise mechanism and to analyze the key C-N bond-forming step. nih.gov

In the context of producing ketones like 4-octanone, computational modeling can predict the regioselectivity of the oxidation of the corresponding alkene. acs.orgnih.gov For internal alkenes, such as the precursor to 4-octanone, predicting which carbon of the double bond will be oxidized to the carbonyl is a key challenge that can be addressed through computational analysis of the transition state energies for the different possible pathways. acs.orgacs.org

Table 2: Key Mechanistic Steps of the Wacker Oxidation

| Step | Description |

| Alkene Coordination | The alkene binds to the palladium(II) center. |

| Nucleophilic Attack | A water molecule attacks the coordinated alkene. |

| Migratory Insertion | The alkene inserts into the palladium-oxygen bond. |

| β-Hydride Elimination | A hydrogen atom is eliminated from a carbon beta to the palladium, forming a Pd-H bond. |

| Reductive Elimination | The product ketone is released, and palladium(0) is formed. |

| Catalyst Reoxidation | Palladium(0) is reoxidized to palladium(II) to complete the catalytic cycle. |

Analysis of Intermolecular Interactions and Complexation Energies (e.g., with metal ions)

The interaction of 4-octanone, 1-phenyl- with other molecules, particularly metal ions, can be effectively studied using computational methods. The carbonyl group of the ketone is a Lewis basic site and can coordinate to metal ions. The strength of this interaction, quantified by the complexation energy, is crucial in various applications, including catalysis and extraction. nih.govrsc.org

DFT calculations can be used to model the complex formed between the ketone and a metal ion and to calculate the binding energy. osti.gov For example, studies on the complexation of astatine(III) with various ketones have used DFT to investigate the binding modes and to correlate the calculated binding free energies with experimental extraction data. osti.gov The presence of a phenyl group, as in 4-octanone, 1-phenyl-, can influence the complexation through electronic effects and potential π-stacking interactions. osti.gov

The nature of the intermolecular forces, such as hydrogen bonding, van der Waals interactions, and electrostatic interactions, can also be analyzed. wiley.com Understanding these interactions is important for predicting the behavior of the compound in different solvent environments and its ability to participate in self-assembly or to bind to a receptor.

Table 3: Calculated Complexation Energies of a Ketone with Various Metal Ions (Illustrative)

| Metal Ion | Complexation Energy (kcal/mol) |

| Li⁺ | -25.3 |

| Na⁺ | -18.7 |

| K⁺ | -14.2 |

| Mg²⁺ | -55.8 |

| Ca²⁺ | -42.1 |

Note: The values in this table are illustrative and would need to be specifically calculated for 4-octanone, 1-phenyl-.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule, including its preferred conformations and stereochemistry, plays a significant role in its chemical and physical properties. windows.netyolasite.com Computational methods are widely used to perform conformational analysis and to predict the stereochemical outcome of reactions. windows.netsapub.org

For a flexible molecule like 4-octanone, 1-phenyl-, which has a long alkyl chain, there are numerous possible conformations due to rotation around the single bonds. Molecular mechanics or DFT calculations can be used to identify the low-energy conformations and to determine their relative populations. sapub.orgcapes.gov.br This information is important for understanding the molecule's shape and how it might interact with other molecules.

If the molecule contains stereocenters, computational methods can be used to predict the relative stability of the different stereoisomers. windows.net In the case of reactions that can produce stereoisomeric products, computational modeling of the transition states can help to predict which stereoisomer will be formed preferentially. nih.gov

Table 4: Relative Energies of Different Conformations of a Phenyl-Substituted Ketone (Illustrative)

| Conformation | Relative Energy (kcal/mol) |

| Extended Chain | 0.0 |

| Folded Conformation 1 | 1.2 |

| Folded Conformation 2 | 2.5 |

| Gauche Interaction | 0.8 |

Note: The values in this table are illustrative and would need to be specifically calculated for 4-octanone, 1-phenyl-.

In Silico Approaches in Synthetic Planning

Computational chemistry is increasingly being used as a tool in the planning of organic syntheses. acs.org In silico approaches can help to identify potential synthetic routes, to predict the feasibility of reactions, and to optimize reaction conditions. researchgate.netmdpi.com

For a target molecule like 4-octanone, 1-phenyl-, a retrosynthetic analysis would identify potential starting materials and key bond-forming reactions. Computational methods can then be used to evaluate the different possible synthetic pathways. For example, the feasibility of a Friedel-Crafts acylation or a Wacker-type oxidation could be assessed by calculating the reaction energies and activation barriers. researchgate.net

In silico screening of catalysts and reaction conditions can also be performed to identify the optimal parameters for a given transformation. researchgate.net This can help to reduce the amount of experimental work required and to accelerate the development of efficient synthetic methods.

Table 5: In Silico Evaluation of a Synthetic Step (Illustrative)

| Reaction Parameter | In Silico Prediction | Experimental Outcome |

| Catalyst | Catalyst A shows the lowest activation energy. | Catalyst A gives the highest yield. |

| Solvent | Polar aprotic solvent stabilizes the transition state. | The reaction proceeds best in a polar aprotic solvent. |

| Temperature | The reaction is predicted to be exothermic. | The reaction is observed to be exothermic. |

Note: The values in this table are illustrative and would need to be specifically calculated for the synthesis of 4-octanone, 1-phenyl-.

Applications and Advanced Materials Science Involving Phenyl Octanones

Role as Precursors in Complex Organic Synthesis

In the realm of organic synthesis, the reactivity of the ketone group, coupled with the influence of the phenyl and octyl moieties, allows 1-phenyl-4-octanone to be a versatile starting point for constructing intricate molecular architectures.

1-phenyl-4-octanone serves as an effective precursor for the synthesis of allenes, specifically 1-phenyl-3,4-octadiene. pitt.edu The synthetic protocol involves converting the ketone into an enol phosphate (B84403) derivative, which then undergoes an elimination reaction. pitt.edu

The process begins with the deprotonation of 1-phenyl-4-octanone using a strong base, such as lithium diisopropylamide (LDA), at low temperatures (-78°C). pitt.edu The resulting enolate is then trapped with chlorodiethylphosphate to form a mixture of enol phosphate isomers. pitt.edu This mixture is subsequently treated with another equivalent of LDA, inducing an elimination reaction that yields the allene (B1206475). pitt.edu Research has shown that maintaining the reaction temperature at -78°C during the elimination step is crucial for maximizing the ratio of allene to its isomeric alkyne byproducts. pitt.edu While other bases like n-butyl lithium can also effect the transformation, they may result in lower yields. pitt.edu

Synthesis of 1-phenyl-3,4-octadiene from 1-phenyl-4-octanone

| Parameter | Condition/Reagent | Outcome | Reference |

|---|---|---|---|

| Starting Material | 1-phenyl-4-octanone | - | pitt.edu |

| Key Reagents | 1. Lithium diisopropylamide (LDA) 2. Chlorodiethylphosphate | Formation of enol phosphate intermediate | pitt.edu |

| Elimination Conditions | LDA, -78°C | Yields 1-phenyl-3,4-octadiene (73%) with a 90:10 ratio of allene to alkyne. | pitt.edu |

| Alternative Base | n-Butyl lithium | Lower yield (33%) with a similar allene to alkyne ratio. | pitt.edu |

Chiral ketones are pivotal synthons for producing enantiomerically pure heterocyclic compounds like aziridines and amino alcohols, which are valuable in pharmaceuticals and asymmetric synthesis. scielo.brresearchgate.net The strategy often involves the stereoselective reduction of a ketone precursor.

While direct synthesis from 1-phenyl-4-octanone is a specific pathway, related keto-structures demonstrate the general principle. For instance, the chemoenzymatic synthesis of chiral aziridines and aminoalcohols has been achieved starting from β-azido ketones such as 3-azido-2-octanone and 3-azido-4-phenyl-2-butanone. researchgate.net Microbiological reduction of these ketone precursors yields homochiral β-azidoalcohols, which are versatile intermediates. researchgate.net These chiral azidoalcohols can then be converted into all stereoisomers of substituted chiral aziridines or various homochiral aminoalcohols. researchgate.net

The synthesis of chiral amino alcohols, another important class of compounds, frequently employs the asymmetric hydrogenation or reduction of ketone precursors. nih.govscihorizon.com This approach allows for the creation of key chiral intermediates for pharmaceuticals. mdpi.com The conversion of α-amino ketones to chiral 1,2-amino alcohols via asymmetric transfer hydrogenation is a powerful technique that can be applied to ketone precursors bearing phenyl groups. scihorizon.com

Chiral Heterocycles from Ketone Precursors

| Precursor Type | Synthetic Method | Product Class | Reference |

|---|---|---|---|

| β-Azido Ketones (e.g., 3-azido-2-octanone) | Microbiological Reduction | Chiral Aziridines, Chiral Aminoalcohols | researchgate.net |

| α-Amino Ketones | Asymmetric Transfer Hydrogenation | Chiral 1,2-Amino Alcohols | scihorizon.com |

| Prochiral Ketones | Enantioselective Microbial Reduction | Chiral Alcohols (intermediates for drugs) | mdpi.com |

Phenyl octanone derivatives are used as intermediates in the synthesis of advanced photoinitiators, which are critical components in UV-curable inks, coatings, and photolithography. A notable example is the photoinitiator 1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime), commercially known as Irgacure OXE01. The synthesis of this complex molecule starts from a ketone intermediate, 1-[4-(phenylthio)phenyl]-1-Octanone. lookchem.com

The synthesis involves the transformation of the ketone into an oxime, followed by benzoylation. Specifically, the ketone intermediate is treated with isoamyl nitrite (B80452) to form the oxime, which is subsequently reacted to yield the final photoinitiator product. This class of photoinitiators is highly valued for its efficiency in initiating polymerization upon exposure to UV light.

Contributions to Polymer Chemistry and Functional Materials

The structural characteristics of phenyl octanones also lend themselves to applications in materials science, particularly in the synthesis of polymers with specialized properties.

Liquid crystalline (LC) polymers are materials that exhibit properties between those of a conventional liquid and a solid crystal. medcraveonline.com Their unique ability to form ordered structures makes them useful for creating high-strength fibers and advanced optical materials. researchgate.net The structure of LC polymers typically includes a polymer backbone, a flexible spacer (often an alkyl chain), and a rigid mesogenic core. researchgate.net

Derivatives of phenyl octanones are suitable as precursors for the mesogenic units in side-chain LC polymers. The combination of the rigid phenyl group and the flexible octyl chain in the 1-phenyl-4-octanone structure is analogous to the components needed for creating liquid crystalline behavior. For example, LC polymers have been synthesized using methoxy-terminated phenyl benzoate (B1203000) and cyano-terminated phenyl benzoate moieties as the mesogenic units. mdpi.com A phenyl octanone derivative could be chemically modified to create similar phenyl benzoate structures, which are then attached to a polymer backbone, demonstrating their potential role in the rational design of functional liquid crystalline materials. mdpi.com

High-energy laser-induced decomposition is a method used to break down materials, often to form new substances or to analyze composition. preprints.org When applied to organic compounds, this process can lead to the formation of carbonaceous materials. The laser-induced decomposition of carbon fiber-reinforced polymers (CFRP), for instance, involves the rapid pyrolysis and vaporization of the polymer matrix to leave behind carbon fibers and other carbon-rich residues. preprints.orgmdpi.com

In this context, simpler organic molecules can also serve as precursors. As a reference example, 2-octanone (B155638), a structural isomer of octanone, can be considered a precursor for forming carbonaceous materials. nih.gov When subjected to intense laser irradiation, the C-C and C-H bonds within the 2-octanone molecule would rupture, creating a plume of gaseous fragments. preprints.org Under appropriate conditions, these carbon-containing fragments can reassemble into various forms of carbon, from amorphous films to more structured nanoparticles.

Analytical Chemistry and Detection of Phenyl Octanones in Natural and Synthetic Matrices

Trace Analysis and Volatile Compound Profiling (e.g., in food products and spirits)

Trace analysis of 1-phenyl-4-octanone, a compound that can contribute to the aroma profile of various products, relies on advanced chromatographic techniques. The primary goal is to detect and identify minute quantities of this compound among a vast array of other volatile and non-volatile components.

Volatile Compound Profiling:

Gas chromatography (GC) coupled with mass spectrometry (MS) is the cornerstone for the analysis of volatile compounds. nih.gov Headspace (HS) sampling is a prevalent technique for extracting VOCs from the sample matrix. mdpi.com In this method, the sample is placed in a sealed vial and heated to allow the volatile compounds to partition into the gas phase above the sample (the headspace). A portion of this gas is then injected into the GC system.

Solid-Phase Microextraction (SPME):

To enhance the sensitivity and selectivity of trace analysis, solid-phase microextraction (SPME) is a widely adopted, solvent-free sample preparation technique. nih.gov A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace of the sample. Volatile analytes adsorb onto the fiber, which is then transferred to the hot injector of the GC, where the analytes are desorbed for analysis. The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For aromatic compounds like 1-phenyl-4-octanone, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective.

The following table outlines a general approach for the volatile profiling of a spirit sample which would be suitable for the detection of 1-phenyl-4-octanone.

| Parameter | Condition | Purpose |

| Sample Preparation | Dilution of the spirit with deionized water in a sealed vial. | Reduces the ethanol (B145695) matrix effect and allows for consistent partitioning of volatiles into the headspace. |

| Extraction Technique | Headspace Solid-Phase Microextraction (HS-SPME). | Concentrates volatile analytes from the headspace, increasing sensitivity. |

| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). | Suitable for a broad range of volatile and semi-volatile compounds, including aromatic ketones. |

| Extraction Temperature | 40-60 °C | Optimizes the partitioning of semi-volatile compounds like 1-phenyl-4-octanone into the headspace. |

| Extraction Time | 20-40 minutes | Allows for equilibrium to be reached between the sample, headspace, and SPME fiber. |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS). | Separates the complex mixture of volatile compounds and provides mass spectral data for identification. |

| GC Column | A non-polar or mid-polar column (e.g., DB-5ms, HP-5ms). | Provides good separation for a wide range of volatile compounds. |

| MS Detection | Full scan mode for identification, Selected Ion Monitoring (SIM) for quantification. | Full scan allows for the identification of unknown compounds, while SIM mode increases sensitivity for target analytes. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Method Development for Isolation and Quantification

Developing a robust method for the isolation and quantification of 1-phenyl-4-octanone requires careful optimization of each step of the analytical process, from sample preparation to data analysis.

Isolation Techniques:

The isolation of 1-phenyl-4-octanone from a complex matrix is primarily achieved during the sample preparation and chromatographic separation stages.

Headspace Techniques: As mentioned, HS-SPME is a powerful tool for isolating volatile compounds. Dynamic headspace analysis, also known as purge-and-trap, is another technique where an inert gas is passed through the sample, and the purged volatiles are trapped on an adsorbent material before being thermally desorbed into the GC. This method can provide higher sensitivity for certain compounds compared to static headspace.

Liquid-Liquid Extraction (LLE): For less volatile compounds or when a larger sample volume is needed, LLE can be employed. The sample is extracted with an immiscible organic solvent in which 1-phenyl-4-octanone is soluble. The solvent is then concentrated and injected into the GC.

Solid-Phase Extraction (SPE): SPE is a versatile technique that can be used to clean up the sample and isolate the analyte of interest. A liquid sample is passed through a solid sorbent that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a small volume of solvent.

Quantification Methods:

Accurate quantification of 1-phenyl-4-octanone requires the use of an appropriate calibration strategy.

External Standard Calibration: A series of standard solutions of known concentrations of pure 1-phenyl-4-octanone are prepared and analyzed. A calibration curve is constructed by plotting the instrument response against the concentration. The concentration of the analyte in the sample is then determined from this curve.

Internal Standard Calibration: An internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is added to all standards and samples at a constant concentration. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to create the calibration curve. This method helps to correct for variations in sample injection volume and instrument response. For 1-phenyl-4-octanone, an isotopically labeled version of the molecule or another aromatic ketone of similar volatility and polarity would be an ideal internal standard.

Standard Addition: This method is particularly useful for complex matrices where matrix effects are significant. Known amounts of the analyte are added to the sample, and the increase in the analytical signal is used to determine the original concentration in the sample.

The table below summarizes key parameters for a quantitative method for 1-phenyl-4-octanone in a beverage matrix.

| Parameter | Method | Considerations |

| Sample Preparation | HS-SPME | Optimization of fiber type, extraction time, and temperature is crucial for achieving good recovery and reproducibility. |

| Chromatography | GC-MS | A temperature program that provides good separation of 1-phenyl-4-octanone from other matrix components is necessary. |

| Mass Spectrometry | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS. | Increases sensitivity and selectivity for the target analyte, leading to lower detection limits. |

| Calibration | Internal Standard | Compensates for potential matrix effects and variations in the analytical process. |

| Validation | The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). | Ensures the reliability and accuracy of the analytical results. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The mass spectrum of 1-phenyl-4-octanone would show characteristic fragment ions that can be used for its unambiguous identification and quantification. The NIST WebBook provides mass spectral data for 1-phenyl-1-octanone, a structural isomer, which can give an indication of the expected fragmentation pattern. nist.govnist.gov For 1-phenyl-4-octanone, key fragments would likely arise from cleavage at the carbonyl group and within the alkyl chain.

Future Research Directions and Emerging Trends in Phenyl Octanone Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis and Transformations

The efficient synthesis of 1-phenyl-4-octanone and its subsequent chemical transformations are central to its broader application. A key focus of future research is the development of highly efficient and selective catalytic systems.

One promising avenue involves the use of metal-free oxidation systems. For instance, the combination of TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxy) and Oxone has been shown to be an effective system for the oxidation of alcohols to ketones. cmu.edu This approach offers mild reaction conditions, which can tolerate sensitive functional groups that might otherwise be compromised. cmu.edu The influence of quaternary ammonium (B1175870) salts on this catalytic process is also an area of active investigation, with studies showing that their presence can significantly impact catalytic performance. cmu.edu

Another area of intense research is the development of iridium-based catalysts for the α-alkylation of ketones with alcohols. researchgate.net This "hydrogen borrowing" methodology allows for the use of readily available and stable alcohols as alkylating agents, with water as the only byproduct, presenting a highly atom-economical and environmentally friendly approach. researchgate.net Research is ongoing to develop iridium catalysts that can operate under milder conditions, such as room temperature, and with greater functional group tolerance. researchgate.net

Palladium-catalyzed reactions also continue to be a major focus. For example, a palladium/iron-catalyzed Wacker-type oxidation of aliphatic alkenes using molecular oxygen as the oxidant has been developed. nih.gov This system avoids the use of moderately toxic copper salts typically employed in such reactions. nih.gov Further research is aimed at optimizing these palladium-based systems for broader substrate scope and improved efficiency. nih.gov

The following table summarizes some of the emerging catalytic systems being explored for reactions relevant to 1-phenyl-4-octanone:

| Catalytic System | Reaction Type | Key Advantages |

| TEMPO/Oxone | Alcohol Oxidation | Metal-free, mild conditions, tolerates sensitive groups cmu.edu |

| [Ir(cod)Cl]₂/PPh₃/KOH | α-Alkylation of Ketones | Atom-economical, uses alcohols as alkylating agents, water as byproduct researchgate.net |

| Pd/Fe | Wacker-Type Oxidation | Avoids use of toxic copper salts, uses O₂ as oxidant nih.gov |

| Chiral Iminium Salts | Asymmetric Epoxidation | Enables enantioselective transformations beilstein-journals.org |

| Chiral Secondary Amines | α-Alkylation of Aldehydes | Catalytic, enantioselective beilstein-journals.org |

Exploration of New Reactivity Modes and Derivatization Strategies

Beyond improving its synthesis, researchers are exploring novel ways to modify the 1-phenyl-4-octanone molecule to create new derivatives with unique properties.

One such area is the conversion of ketones into allenes via their enol phosphates. pitt.edu This method has been successfully applied to convert 1-phenyl-4-octanone into 1-phenyl-3,4-octadiene with good yields. pitt.edu The use of different bases, such as lithium diisopropylamide (LDA) and n-butyllithium, can influence the product distribution and yield. pitt.edu

Derivatization strategies involving the carbonyl group are also being actively investigated. For instance, pentafluorobenzyl bromide (PFBBr) is a versatile derivatization agent used in chromatography and mass spectrometry. science.gov This reagent can react with the ketone functionality to form derivatives with enhanced detection properties. science.gov

Furthermore, the development of multicomponent reactions offers a powerful tool for rapidly building molecular complexity from simple precursors. rsc.org Future research will likely focus on incorporating 1-phenyl-4-octanone into such reactions to generate diverse libraries of novel compounds for various applications.

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of 1-phenyl-4-octanone, researchers are increasingly turning to advanced spectroscopic and imaging techniques.

Real-time monitoring of reactions can provide invaluable insights that are not accessible through traditional offline analysis. Techniques such as in-line derivatization coupled with miniature mass spectrometry allow for high-frequency monitoring of slow reactions. researchgate.net This can reveal the formation of transient intermediates and help to optimize reaction conditions for improved yield and selectivity.

The application of advanced NMR techniques, including the study of diastereotopic systems and heteronuclear coupling, can provide detailed structural information about 1-phenyl-4-octanone and its derivatives. iranchembook.ir Furthermore, the use of computational methods in conjunction with spectroscopic data can aid in the elucidation of complex reaction pathways. acs.org

Deeper Computational Insights into Complex Biological and Material Interactions

Computational chemistry is becoming an indispensable tool for predicting and understanding the behavior of molecules like 1-phenyl-4-octanone. nii.ac.jp By modeling the interactions of this compound with biological targets or material interfaces, researchers can gain insights that guide the design of new derivatives with specific functionalities. mdpi.com

For instance, Density Functional Theory (DFT) can be used to calculate the intermolecular interaction energies between 1-phenyl-4-octanone and various polymers, which is crucial for predicting material compatibility. mdpi.com Similarly, computational studies can be employed to investigate the mechanism of elimination reactions, providing a rationale for observed chemo- and regioselectivity. researchgate.net

These computational approaches, when combined with experimental data, can accelerate the discovery and development of new applications for 1-phenyl-4-octanone and its derivatives.

Integration of Green Chemistry Principles for Sustainable Production

In line with the growing global emphasis on sustainability, the integration of green chemistry principles into the production of 1-phenyl-4-octanone is a critical area of future research. unibo.itscispace.com This involves the development of processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. unibo.it

The use of biocatalysis, for example, offers a green alternative to traditional chemical synthesis. rsc.org Enzymes can catalyze reactions with high selectivity under mild conditions, often in aqueous media, thereby reducing the need for harsh reagents and organic solvents. rsc.org The development of robust and efficient enzyme-based routes to 1-phenyl-4-octanone and its derivatives is a key goal.

Furthermore, the exploration of alternative, renewable feedstocks and the design of catalytic systems that can be easily recovered and reused are central to achieving a more sustainable chemical industry. scispace.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.